Hesperetin 3',7-O-diglucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-6,13,17-24,27-29,31-36H,7H2,1H3,(H,37,38)(H,39,40)/t13?,17-,18-,19-,20-,21+,22+,23-,24-,27+,28+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQALSJOSDMKCR-HXPBIGRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Endogenous Formation of Hesperetin 3 ,7 O Diglucuronide
Identification as a Metabolite in Biological Matrices
Enzymatic Glucuronidation Pathways of Hesperetin (B1673127) and its Glycosides
The formation of Hesperetin 3',7-O-diglucuronide is a result of Phase II metabolism, a process that increases the water solubility of compounds to facilitate their excretion. This is primarily carried out by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).
Role of UDP-Glucuronosyltransferases (UGTs) in Hesperetin Conjugation
UDP-glucuronosyltransferases (UGTs) are the key enzymes responsible for the glucuronidation of hesperetin. nih.govresearchgate.net This enzymatic reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl groups of hesperetin. This conjugation significantly alters the bioavailability and biological activity of the parent compound. UGTs are found in various tissues, with the liver being the primary site of glucuronidation, although significant activity also occurs in the small intestine. researchgate.netnih.gov
Specificity and Regioselectivity of Glucuronidation at 3'- and 7-Positions
The glucuronidation of hesperetin is a regioselective process, meaning that the glucuronic acid is attached to specific hydroxyl groups on the hesperetin molecule. Research has demonstrated that conjugation primarily occurs at the 7- and 3'-hydroxyl positions of hesperetin. nih.govresearchgate.net This results in the formation of hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide. The formation of the diglucuronide, this compound, involves the sequential or potentially concerted action of UGTs on both of these positions. The specific enzymes involved and the tissue location can influence the ratio of the different glucuronide metabolites formed.
Contribution of Individual UGT Isoforms to Di-glucuronide Formation
Several UGT isoforms have been identified as being involved in the glucuronidation of hesperetin, each with varying efficiencies and regioselectivities. nih.govresearchgate.net This contributes to the diverse metabolic profile observed.
| UGT Isoform | Site of Glucuronidation on Hesperetin |
| UGT1A1 | Both 3'- and 7-positions nih.govresearchgate.net |
| UGT1A3 | Primarily 7-O-glucuronide nih.govresearchgate.netresearchgate.net |
| UGT1A6 | Only 7-O-glucuronide nih.gov |
| UGT1A7 | Mainly 3'-O-glucuronide nih.govresearchgate.netresearchgate.net |
| UGT1A8 | Both 3'- and 7-positions nih.govresearchgate.net |
| UGT1A9 | Both 3'- and 7-positions, preferably 3'-O-glucuronide nih.govresearchgate.netresearchgate.net |
| UGT1A10 | Both 3'- and 7-positions nih.gov |
| UGT2B4 | Only 7-O-glucuronide nih.gov |
| UGT2B7 | Both 3'- and 7-positions nih.gov |
| UGT2B15 | Both 3'- and 7-positions nih.gov |
Data sourced from studies on individual recombinant UGT isoforms. nih.govresearchgate.netresearchgate.net
Studies have shown that UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9 are major enzymes in hesperetin glucuronidation. nih.govresearchgate.net Notably, UGT1A9 and UGT1A1 are capable of producing both the 3'- and 7-O-glucuronides. researchgate.net The formation of a diglucuronide likely involves the action of one or more of these enzymes that can target both available hydroxyl groups. The expression levels of these UGT isoforms in different tissues, such as the liver and intestines, will ultimately determine the specific metabolic profile of hesperetin in the body. nih.govnih.gov
Precursor Hydrolysis and Subsequent Conjugation
The journey to this compound begins with its precursor, hesperidin (B1673128).
Conversion of Hesperidin to Hesperetin Aglycone and its Glucosides
Hesperidin, as a glycoside, cannot be directly absorbed by the intestinal cells. nih.gov The initial and crucial step in its bioavailability is the hydrolysis of the rhamnosyl-glucose moiety (rutinose) from the hesperidin molecule. nih.gov This conversion to the aglycone form, hesperetin, is primarily carried out by the enzymatic activity of the gut microflora in the small and large intestines. nih.govnih.gov Specifically, enzymes like α-rhamnosidase secreted by intestinal bacteria are responsible for this deglycosylation. nih.gov Once hesperetin is liberated, it can be absorbed by the intestinal epithelial cells. Following absorption, it undergoes extensive first-pass metabolism, including the glucuronidation process detailed above, leading to the formation of its various glucuronide metabolites, including this compound. nih.gov
Influence of Gut Microbiota on Precursor Availability for Glucuronidation
The formation of this compound in the human body is critically dependent on the initial metabolic processing of its dietary precursors by the intestinal microbiota. The primary precursor, hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits, cannot be readily absorbed in its original form due to the attached rutinose sugar moiety. mdpi.comnih.gov Its bioavailability is almost entirely reliant on the enzymatic activities of microorganisms residing in the large intestine. mdpi.comnih.gov
Upon ingestion, hesperidin passes through the stomach and small intestine largely intact, as it is resistant to digestion by human enzymes. researchgate.netmonash.edu It is in the colon that the gut microbiota plays an indispensable role. Specific bacterial species possess the necessary enzymes to hydrolyze the glycosidic bond, cleaving the rutinose sugar and releasing the aglycone, hesperetin. mdpi.comnih.gov This deglycosylation step is the rate-limiting factor for the absorption of hesperetin, which can then enter the circulatory system and undergo phase II metabolism, including glucuronidation, in the liver and intestinal cells to form metabolites such as this compound. wikipedia.orgnih.gov
Research has identified several bacterial genera capable of this biotransformation. The process can occur via a two-step enzymatic reaction involving α-rhamnosidase and β-glucosidase or through a single-step deglycosylation by α-rhamnosyl-β-glucosidase. researchgate.net
Key Bacterial Genera in Hesperidin Metabolism
| Bacterial Genus/Species | Role in Hesperidin Metabolism | Research Findings |
|---|---|---|
| Bifidobacterium | Hydrolyzes hesperidin to hesperetin. unimore.it | Studies have shown that species like Bifidobacterium pseudocatenulatum can hydrolyze hesperidin via cell-associated enzymatic activity. unimore.itnih.gov |
| Lactobacillus | Associated with hesperidin metabolism and its prebiotic effects. mdpi.comnih.gov | Administration of hesperidin has been shown to increase the proportion of Lactobacillus in the gut microbiota of rats. mdpi.comnih.gov |
| Clostridium | Certain clusters are affected by hesperetin levels. nih.gov | Hesperetin administration (but not hesperidin) in rats led to increased proportions of Clostridium clusters IV and XVIII. nih.gov |
| Enterobacteriaceae | Implicated in the metabolism of related flavonoids. mdpi.com | This family has been associated with the production of quercetin-3-glucoside (B1262563) from rutin, a structurally similar flavonoid. mdpi.com |
The metabolic capacity of the gut microbiota can exhibit significant inter-individual variation. mdpi.comnih.gov The specific composition of an individual's gut microbiome determines the efficiency and rate at which hesperidin is converted to hesperetin. In vitro studies using human fecal suspensions have demonstrated this variability, with yields of hesperetin from hesperidin ranging from 34% to 53% after 24 hours of incubation. unimore.it This highlights that an individual's ability to produce and absorb hesperetin, and subsequently its glucuronidated metabolites, is directly linked to the presence and activity of specific bacteria in their gut. researchgate.net
Enzymatic Conversion of Hesperidin to Hesperetin by Gut Microbiota
| Precursor | Enzyme(s) | Product (Aglycone) | Description |
|---|---|---|---|
| Hesperidin (Hesperetin-7-O-rutinoside) | α-rhamnosidase and β-glucosidase | Hesperetin | A two-step enzymatic process where the rhamnose and glucose units are sequentially cleaved. researchgate.net |
| Hesperidin (Hesperetin-7-O-rutinoside) | α-rhamnosyl-β-glucosidase (αRβGl) | Hesperetin | A one-step deglycosylation process catalyzed by a single enzyme. researchgate.net |
Metabolism and Biotransformation Dynamics in Preclinical Models
In Vitro Metabolic Transformations of Hesperetin (B1673127) to Glucuronides
The primary route for the metabolic transformation of hesperetin is Phase II conjugation, specifically glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov In vitro studies using human and rat tissue fractions, as well as individual UGT enzymes, have elucidated the specifics of this process. Hesperetin undergoes conjugation at both the 7- and 3'-hydroxyl positions. nih.gov
Research has identified several UGT isoforms as major contributors to hesperetin glucuronidation. nih.gov UGT1A9, UGT1A1, UGT1A7, UGT1A8, and UGT1A3 are the primary enzymes involved in this biotransformation. nih.gov These enzymes exhibit regioselectivity, meaning they preferentially add the glucuronide group to a specific position on the hesperetin molecule. For instance, UGT1A7 primarily produces hesperetin 3'-O-glucuronide, while UGT1A3 and UGT1A6 only generate hesperetin 7-O-glucuronide. nih.gov Other isoforms, including UGT1A1, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, are capable of conjugating both positions. nih.gov This enzymatic activity is not limited to liver cells; studies with human skin fibroblasts have also demonstrated the capacity to metabolize hesperetin into its glucuronide forms, which are then extruded from the cell. bioone.orgnih.gov
Table 1: UGT Isoform Activity in Hesperetin Glucuronidation
| UGT Isoform | Primary Metabolite(s) Formed | Source |
| UGT1A1 | Hesperetin 7-O-glucuronide & Hesperetin 3'-O-glucuronide | nih.gov |
| UGT1A3 | Hesperetin 7-O-glucuronide | nih.gov |
| UGT1A6 | Hesperetin 7-O-glucuronide | nih.gov |
| UGT1A7 | Hesperetin 3'-O-glucuronide | nih.gov |
| UGT1A8 | Hesperetin 7-O-glucuronide & Hesperetin 3'-O-glucuronide | nih.gov |
| UGT1A9 | Hesperetin 7-O-glucuronide & Hesperetin 3'-O-glucuronide | nih.gov |
| UGT1A10 | Hesperetin 7-O-glucuronide & Hesperetin 3'-O-glucuronide | nih.gov |
| UGT2B7 | Hesperetin 7-O-glucuronide & Hesperetin 3'-O-glucuronide | nih.gov |
| UGT2B15 | Hesperetin 7-O-glucuronide & Hesperetin 3'-O-glucuronide | nih.gov |
In Vivo Metabolic Fate of Hesperetin 3',7-O-diglucuronide in Animal Models
Following oral administration in animal models, hesperidin (B1673128) is first hydrolyzed by gut microbiota into its aglycone, hesperetin. cambridge.orgnih.gov This aglycone is then rapidly absorbed and undergoes extensive conjugation, with hesperetin glucuronides being the main circulating metabolites found in rat plasma. nih.gov Among these, hesperetin-7-O-glucuronide (HPT7G) and hesperetin-3'-O-glucuronide (HPT3'G) are predominant. nih.govresearchgate.net Further metabolism can lead to the formation of diglucuronidated forms. tandfonline.comnih.gov
Studies in rodent models demonstrate that hesperetin is rapidly absorbed and distributed to various tissues, primarily in its conjugated glucuronide and sulfate (B86663) forms. researchgate.netnih.govresearchgate.net After rats were fed a diet containing hesperetin for four weeks, the highest concentrations of the compound were found in the liver, followed by the aorta and kidneys. researchgate.netnih.gov This indicates preferential accumulation in these tissues. researchgate.net The plasma concentration of hesperetin metabolites typically peaks within hours of administration. researchgate.net The bioavailability and absorption rate can be influenced by the initial form administered; for example, glucosyl hesperidin, a more water-soluble derivative, is absorbed more rapidly and efficiently than standard hesperidin, leading to a 3.7-fold greater area under the concentration-time curve for hesperetin in rat sera. nih.govscilit.com
Table 2: Tissue Distribution of Hesperetin in Rats After a 4-Week Dietary Intake
| Tissue | Mean Concentration (nmol/g tissue) | Source |
| Liver | 12.97 | researchgate.net |
| Aorta | 3.11 | researchgate.net |
| Kidneys | 2.58 | researchgate.net |
| Skin | 1.85 | researchgate.net |
| Pancreas | 1.82 | researchgate.net |
| Spleen | 1.49 | researchgate.net |
Once absorbed and metabolized, hesperetin conjugates, including mono- and diglucuronides, enter systemic circulation. tandfonline.com A systematic study comparing the metabolism of hesperetin and hesperidin in rats identified a total of 17 metabolites for hesperetin, with the main metabolic reactions being glucuronide conjugation, sulfate conjugation, and diglucuronide conjugation. tandfonline.comnih.gov These metabolites are found in plasma, urine, and feces. tandfonline.com The primary route of excretion for these water-soluble conjugates is through the urine. researchgate.netnih.govscilit.comnih.gov The presence of a hesperetin-O-diglucuronide has been specifically identified in the urine of rats, confirming its formation and subsequent renal clearance. researchgate.net
Compartmental Metabolism of Hesperetin Glucuronides (e.g., intestinal, hepatic)
The metabolism of hesperetin is not confined to a single organ but occurs in distinct compartments, primarily the intestine and the liver. nih.gov Significant first-pass metabolism takes place in the intestinal epithelium. nih.govcambridge.org After hesperidin is hydrolyzed to hesperetin by gut bacteria in the colon, the aglycone is absorbed by intestinal cells where it is immediately conjugated. cambridge.org Incubations with rat and human intestinal microsomes confirm an important role for intestinal cells in the formation of hesperetin 3'-O-glucuronide and 7-O-glucuronide, which are the major metabolites found in vivo. nih.govresearchgate.net After this initial intestinal metabolism, the hesperetin glucuronides are transported to the liver, where further biotransformation, such as deglucuronidation, remethylation, and reglucuronidation, can occur before the metabolites are released into systemic circulation. cambridge.org
Advanced Analytical Methodologies for Hesperetin 3 ,7 O Diglucuronide Characterization and Quantification
Chromatographic Techniques for Separation and Detection
Chromatography is fundamental to isolating Hesperetin (B1673127) 3',7-O-diglucuronide and its related compounds from complex biological matrices. The separation is a critical prerequisite for accurate detection and quantification.
Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques widely used for the analysis of hesperetin and its metabolites, including glucuronides. These methods offer high resolution and sensitivity for profiling metabolites in various biological samples.
UPLC systems, utilizing columns with smaller particle sizes (<2 µm), provide faster analysis times and improved separation efficiency compared to traditional HPLC. For instance, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully applied to quantify total hesperetin in human plasma and urine after oral ingestion of its precursors. researchgate.net In such studies, biological samples are typically treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form (hesperetin), which is then extracted and analyzed. researchgate.net Reversed-phase columns, such as a UPLC HSS T3, are commonly used for the separation of racemic hesperetin. researchgate.net
HPLC methods are also robust for the analysis of hesperetin and its parent compound, hesperidin (B1673128). nih.gov A typical HPLC setup involves a C18 column and a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile. nih.gov Detection is often performed using a UV detector at a wavelength where the compounds exhibit maximum absorbance, such as 280 nm. nih.gov The analysis of flavanone (B1672756) glucuronides, including hesperetin-3'-O-glucuronide and hesperetin-7-O-glucuronide, has been effectively performed using UPLC-MS systems. researchgate.net
Table 1: HPLC Parameters for Hesperetin Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 (CAPCELL PAK C18 UG120 S5, 5 μm, 2.0 mm × 150 mm) | nih.gov |
| Mobile Phase | Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) | nih.gov |
| Elution | Gradient | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Column Temperature | 25 °C | nih.gov |
| Detection Wavelength | 280 nm | nih.gov |
Hesperetin, the aglycone precursor to Hesperetin 3',7-O-diglucuronide, possesses a chiral center at the C2 position, existing as (S)- and (R)-enantiomers. In nature, it is predominantly found as the (S)-enantiomer, derived from hesperidin. nih.gov Since enantiomers can exhibit different biological activities and metabolic fates, their separation and individual quantification are crucial. Chiral chromatography is the primary technique for this purpose.
Chiral HPLC methods have been developed to separate (S)- and (R)-hesperetin on both analytical and semi-preparative scales. nih.gov These methods often employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. One successful approach uses a Chiralpak AD-3R column under reversed-phase conditions with methanol (B129727) as the mobile phase. nih.gov Another established method utilizes a Chiralpak IA-3 HPLC column. researchgate.net Nano-liquid chromatography with a phenyl-carbamate-propyl-β-cyclodextrin stationary phase has also been used for the enantiomeric separation of hesperetin in human urine. researchgate.net The ability to resolve these enantiomers allows for a more detailed investigation of the stereoselective metabolism and transport of hesperetin. nih.gov
Table 2: Chiral HPLC Method Validation for Hesperetin Enantiomers
| Parameter | (S)- and (R)-Hesperetin in Plasma | (S)- and (R)-Hesperetin in Urine | Source |
|---|---|---|---|
| Linearity Range | 25 - 2500 nM | 50 - 5000 nM | researchgate.net |
| Repeatability (RSD) | <15% | <15% | researchgate.net |
| Intermediate Reproducibility (RSD) | <15% | <15% | researchgate.net |
Mass Spectrometry (MS) Applications for Identification and Structural Elucidation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and structural elucidation of this compound.
Triple quadrupole mass spectrometry (QqQ-MS) is the gold standard for targeted quantification due to its high sensitivity and specificity. It operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole (Q1), fragmented in the second quadrupole (q2, collision cell), and a specific product ion is monitored in the third quadrupole (Q3).
This technique has been validated for the sensitive, accurate, and precise quantification of hesperetin enantiomers in biological fluids. researchgate.net For the analysis of this compound, a precursor ion corresponding to its mass [M-H]⁻ would be selected, and upon fragmentation, product ions corresponding to the loss of one or both glucuronic acid moieties would be monitored. The specificity of the precursor-to-product ion transition minimizes interference from the complex biological matrix, allowing for reliable quantification even at low concentrations.
High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown or identified compound. The monoisotopic mass of this compound is 654.1432 Da. nih.gov HRMS instruments, like a QTOF-LCMS, can measure this mass with high precision (typically within 5 ppm error), which strongly supports the compound's identification. nih.gov This capability is essential for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For example, the accurate mass measurement of hesperetin glucuronide metabolites in rat liver microsomes has been used to confirm their identity. researchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (mass-to-charge ratio) | Source |
|---|---|---|
| [M-H]⁻ | 653.13592 | uni.lu |
| [M+H]⁺ | 655.15048 | uni.lu |
| [M+Na]⁺ | 677.13242 | uni.lu |
Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, are vital for structural elucidation. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For glucuronide conjugates, the collision-induced dissociation (CID) process typically results in the neutral loss of the glucuronic acid moiety (176 Da).
In the case of this compound, MS/MS analysis would show a precursor ion at m/z 653 [M-H]⁻. The fragmentation of this ion would be expected to produce key product ions:
An ion at m/z 477 [M-H-176]⁻, corresponding to the loss of one glucuronic acid moiety.
An ion at m/z 301 [M-H-176-176]⁻ or [Aglycone-H]⁻, corresponding to the loss of both glucuronic acid moieties, yielding the hesperetin aglycone. researchgate.netresearchgate.net
While distinguishing between the 3'- and 7-linkage positions based solely on fragmentation patterns can be challenging as they may yield similar fragments, subtle differences in the relative intensities of fragment ions can sometimes provide clues. researchgate.net The sequential fragmentation (MS³) of the ion at m/z 477 can further break down the hesperetin monoglucuronide structure, providing additional confirmatory data that, when combined with chromatographic retention times of synthesized standards, allows for unambiguous identification of the linkage positions. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules, including complex metabolites like this compound. While techniques like mass spectrometry can provide the molecular weight and fragmentation patterns, only NMR can unambiguously determine the precise connectivity of atoms and the stereochemistry of the molecule. It provides detailed information about the carbon-hydrogen framework, confirming the identity of the aglycone (hesperetin) and the nature and attachment points of the glucuronic acid moieties.
The structural confirmation of this compound is achieved through a combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.
¹H NMR (Proton NMR): This experiment provides information about the chemical environment of each proton in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the hesperetin backbone and the two glucuronic acid residues. Key diagnostic signals would include the aromatic protons of the A and B rings of the hesperetin structure, the protons of the C-ring, and the anomeric protons of the two glucuronide units. The chemical shift (δ) and coupling constants (J) of the anomeric protons are particularly crucial, as they confirm the β-linkage of the glucuronic acid moieties.
¹³C NMR (Carbon NMR): This technique maps the carbon skeleton of the molecule. The spectrum of this compound would display distinct signals for each of its 28 carbon atoms. The chemical shifts of the carbons directly bonded to the glycosidic linkages (C-7 on the A-ring and C-3' on the B-ring) would be significantly different compared to those in free hesperetin, providing direct evidence of the points of glucuronidation. The carbonyl carbon (C-4) and the carbons of the glucuronic acid carboxyl groups would also appear at characteristic downfield shifts.
2D NMR Spectroscopy: Two-dimensional NMR experiments are essential to piece together the full structure.
COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, helping to trace the connectivity of protons within the hesperetin rings and each glucuronide unit.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the linkage points. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, an HMBC correlation between the anomeric proton of one glucuronide unit and the C-7 of the hesperetin A-ring, and another between the second anomeric proton and the C-3' of the B-ring, would provide definitive proof of the this compound structure.
The table below illustrates the expected ¹H NMR chemical shifts for the core hesperetin structure, which would be modified by the addition of the two glucuronide groups at the 3' and 7 positions. The attachment of the glucuronide moieties would cause a downfield shift in the signals of adjacent protons.
Table 1: Representative ¹H NMR Chemical Shift Data for the Hesperetin Moiety (Data shown for the aglycone, hesperetin, in DMSO-d6 for reference)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2' | ~6.94 | d |
| H-5' | ~6.93 | d |
| H-6' | ~6.88 | dd |
| H-6 | ~5.91 | d |
| H-8 | ~5.90 | d |
| H-2 | ~5.43 | dd |
| OCH₃ | ~3.78 | s |
| H-3a | ~3.20 | dd |
| H-3b | ~2.72 | dd |
Method Validation Parameters for Biological Matrices (e.g., sensitivity, linearity, repeatability, intermediate reproducibility)
The quantification of this compound in biological matrices such as plasma and urine is critical for pharmacokinetic and metabolic studies. To ensure that the data generated is reliable and accurate, the analytical method used—typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS)—must be rigorously validated. woah.org The validation process assesses several key parameters according to international guidelines. woah.orgmdpi.com
Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with a defined level of precision and accuracy. This is the practical lower limit for reporting quantitative results. For bioanalytical methods, the analyte response at the LOQ should be at least 5 times the response of a blank sample.
Linearity: Linearity demonstrates that the analytical method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specific range. A calibration curve is generated by analyzing samples with known concentrations of this compound. The relationship is typically assessed by the coefficient of determination (R²), which should ideally be ≥0.99. For related hesperetin metabolites, linearity has been successfully established in ranges suitable for biological samples. sci-hub.se
Repeatability (Intra-assay Precision): Repeatability measures the precision of the method under the same operating conditions over a short interval of time. It is assessed by analyzing multiple replicates of a sample (typically at low, medium, and high concentrations) within the same analytical run. The variability is expressed as the relative standard deviation (%RSD), which should generally be below 15% for quality control samples. sci-hub.se
Intermediate Reproducibility (Inter-assay Precision): Intermediate reproducibility assesses the variation within a laboratory over a longer period. This involves analyzing the same samples on different days, with different analysts, or using different equipment. sci-hub.se This parameter demonstrates the method's robustness for routine use. The acceptance criterion for %RSD is also typically within 15%, except for the LOQ, where up to 20% may be acceptable. sci-hub.se
The table below summarizes typical validation parameters for the quantification of hesperetin and its metabolites in biological fluids, based on published research. sci-hub.se
Table 2: Typical Method Validation Parameters for Hesperetin Metabolite Quantification in Biological Matrices
| Parameter | Matrix | Typical Value/Range | Acceptance Criteria |
|---|---|---|---|
| Linearity (Range) | Plasma | 25 - 5000 nM | R² ≥ 0.99 |
| Linearity (Range) | Urine | 50 - 10000 nM | |
| Repeatability (%RSD) | Plasma & Urine | < 15% | ≤ 15% (≤ 20% at LOQ) |
| Intermediate Reproducibility (%RSD) | Plasma & Urine | < 15% | ≤ 15% (≤ 20% at LOQ) |
Molecular and Cellular Investigations of Hesperetin Glucuronide Activities
Antioxidant Properties and Reactive Species Scavenging Mechanisms
Hesperetin (B1673127), a flavonoid found in citrus fruits, and its derivatives are recognized for their antioxidant capabilities. nih.gov These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage and contribute to various chronic health issues. nih.gov The antioxidant activity of hesperetin is a key area of study, as it underpins many of its potential health benefits. nih.gov
The primary mechanism of action for hesperetin as an antioxidant involves scavenging free radicals. nih.gov This action helps to prevent or delay cell damage caused by physiological oxidants. nih.gov By mitigating the effects of these reactive substances, hesperetin can reduce the risk of health problems associated with oxidative stress. nih.gov
Research has shown that hesperetin and its metabolites effectively reduce the accumulation of reactive oxygen species (ROS). mdpi.com For example, in studies using the nematode Caenorhabditis elegans, hesperetin treatment led to a significant decrease in ROS levels. mdpi.com This reduction in oxidative stress was accompanied by an increase in the activity of endogenous antioxidant enzymes, further highlighting the compound's protective effects. mdpi.com
Anti-inflammatory Effects at the Cellular Level
Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8))
Hesperetin and its derivatives have demonstrated significant anti-inflammatory properties by modulating the production of various pro-inflammatory mediators. Research has shown that these compounds can inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are key cytokines involved in the inflammatory response. nih.gov In studies using mouse RAW264.7 macrophages, certain hesperetin derivatives were found to effectively reduce the levels of both TNF-α and IL-6. nih.gov
Furthermore, hesperidin (B1673128), a precursor to hesperetin, has been found to have anti-inflammatory effects in enterocytes by reducing the levels of TNF-α and interleukin-8 (IL-8). cyprusjmedsci.com This suggests that hesperetin and its related compounds can help to mitigate inflammatory processes in the gut. cyprusjmedsci.com The ability of these flavonoids to suppress pro-inflammatory cytokines is a key aspect of their therapeutic potential.
Impact on Gene Expression of Inflammatory Markers (e.g., intracellular adhesion molecule-1 (ICAM-1), monocyte chemoattractant protein-1 (MCP-1), Tnf-α, Il-22)
The anti-inflammatory effects of hesperetin and its metabolites also extend to the regulation of gene expression for various inflammatory markers. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are known to be potent inducers of intracellular adhesion molecule-1 (ICAM-1) expression. nih.gov This adhesion molecule plays a critical role in the inflammatory response by facilitating the attachment of immune cells to the endothelium. nih.gov
Studies have shown that TNF-α can enhance the transcriptional activation of the ICAM-1 gene in astrocytes, which are a type of glial cell in the central nervous system. nih.gov This indicates that under inflammatory conditions, the expression of ICAM-1 can be significantly upregulated. nih.gov The ability of hesperetin and its derivatives to modulate the expression of such inflammatory markers is a key area of interest in understanding their anti-inflammatory mechanisms.
Modulation of Specific Enzyme Activities and Signal Transduction Pathways
Effects on Osteoblast Differentiation and Bone Metabolism Markers (e.g., Alkaline Phosphatase (ALP) activity, Runx2, Osterix, Smad1/5/8 phosphorylation, RANKL expression)
Hesperetin-7-O-glucuronide (Hp7G), a major metabolite of hesperidin, has been shown to play a role in bone metabolism by promoting osteoblast differentiation. acs.orgresearchgate.net This metabolite enhances the activity of alkaline phosphatase (ALP), a key enzyme involved in bone formation, and increases the expression of critical osteogenic markers. acs.orgresearchgate.netnih.gov
Specifically, Hp7G has been found to upregulate the mRNA expression of ALP, Runx2, and Osterix, all of which are essential for the development and maturation of osteoblasts. acs.orgresearchgate.netnih.gov Additionally, it enhances the phosphorylation of Smad1/5/8, a key signaling pathway in bone morphogenetic protein (BMP)-induced osteoblast differentiation. acs.orgresearchgate.netnih.gov At the same time, Hp7G has been observed to decrease the gene expression of RANKL, a protein that promotes the formation of bone-resorbing osteoclasts. acs.orgresearchgate.netnih.gov These findings suggest that Hp7G may help to regulate the balance between bone formation and resorption, making it a compound of interest for bone health. acs.orgresearchgate.net
Impact on Adipocyte Differentiation and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonist Activity
Hesperetin glucuronides, including hesperetin-7-O-glucuronide (H7-OG) and hesperetin-3'-O-glucuronide (H3'-OG), have been identified as having an impact on adipocyte differentiation through their interaction with peroxisome proliferator-activated receptor-gamma (PPARγ). tandfonline.comnih.govtandfonline.com These metabolites have been shown to act as PPARγ agonists, although this activity is observed at higher concentrations. tandfonline.comtandfonline.com
The activation of PPARγ by hesperetin glucuronides leads to an acceleration of the differentiation of 3T3-L1 preadipocytes into adipocytes. tandfonline.comnih.govtandfonline.com This effect is thought to be one of the mechanisms by which hesperidin, the precursor to these glucuronides, may help to lower blood glucose levels. tandfonline.comtandfonline.com Furthermore, studies have indicated that the mechanism of PPARγ activation by hesperetin glucuronides is distinct from that of full agonists like troglitazone, suggesting a different binding interaction with the PPARγ ligand-binding domain. nih.gov This partial agonistic activity may offer a unique therapeutic profile. nih.gov
Endothelial Function Modulation (e.g., enhancement of endothelium-dependent vasodilation)
Similarly, direct scientific evidence detailing the effects of Hesperetin 3',7-O-diglucuronide on endothelial function is not currently available. Research in this area has predominantly focused on the mono-glucuronidated metabolites of hesperetin, namely Hesperetin-7-O-glucuronide (H7G) and Hesperetin-3'-O-glucuronide (H3'G).
Studies on these related compounds have shown that H7G, in particular, can enhance endothelium-dependent vasodilation, a critical factor in maintaining cardiovascular health. This effect is attributed to the increased production of nitric oxide (NO), a key signaling molecule in the vascular system. However, it is crucial to note that these findings cannot be directly extrapolated to this compound. The addition of a second glucuronide group can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and interaction with cellular targets.
The table below summarizes the current state of research on hesperetin and its metabolites in the context of endothelial function, highlighting the absence of data for the di-glucuronidated form.
| Compound Name | Effect on Endothelium-Dependent Vasodilation |
| Hesperetin | Some evidence of positive effects |
| Hesperetin-7-O-glucuronide | Evidence of enhancement |
| Hesperetin-3'-O-glucuronide | Limited to no significant effect |
| This compound | No data available |
Synthetic and Biocatalytic Production of Hesperetin Glucuronides
Chemical Synthesis Routes for Hesperetin (B1673127) Glucuronides and Analogs
The chemical synthesis of hesperetin glucuronides presents a viable route for obtaining specific isomers in high purity. While the direct synthesis of Hesperetin 3',7-O-diglucuronide is not extensively documented, the synthesis of its monoglucuronide precursors provides a foundational methodology. A common strategy involves the use of a protected glucuronic acid donor, which can be coupled to the hydroxyl groups of hesperetin.
One reported method for the chemical preparation of hesperetin-7-O-glucuronide involves the glucuronidation of a suitable hesperetin precursor using 2,3,4-triacetyl-d-methyl glucuronopyranosyl-(N-phenyl)-2,2,2-trifluoroacetimidate as the glucuronic acid donor. acs.org This is followed by deprotection steps, such as acetate (B1210297) removal using zinc acetate and methyl ester hydrolysis, often catalyzed by an enzyme like Pig Liver Esterase, to yield the final product. acs.org
To achieve the synthesis of this compound, a multi-step approach would likely be necessary. This could involve:
Selective Protection and Deprotection: Utilizing protecting groups to block the more reactive hydroxyl groups and allow for the sequential addition of glucuronic acid moieties to the 3' and 7' positions.
Control of Stoichiometry: Carefully controlling the molar ratio of the glucuronic acid donor to hesperetin to favor the formation of the diglucuronide over the monoglucuronide.
Purification: Employing chromatographic techniques to separate the desired this compound from the reaction mixture, which would likely contain unreacted starting materials and monoglucuronide intermediates.
The synthesis of hesperetin derivatives through esterification with acid chlorides has also been reported, demonstrating the feasibility of modifying the hydroxyl groups of hesperetin. nih.gov This general approach could be adapted for glucuronidation, although it would require the use of an appropriately activated glucuronic acid derivative.
Enzymatic Synthesis and Glycosylation Strategies for Hesperetin Derivatives
Enzymatic synthesis offers a green and highly specific alternative to chemical methods for the production of hesperetin glucuronides. The key enzymes in this process are UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate molecule. nih.gov In humans, a variety of UGT isoforms are responsible for the metabolism of hesperetin, exhibiting different regioselectivities for the 3' and 7' hydroxyl groups. nih.govresearchgate.net
The enzymatic synthesis of this compound could potentially be achieved by leveraging a combination of these UGT isoforms or by engineering a single enzyme with the desired activity. Several human UGTs, including UGT1A1, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, have been shown to conjugate both the 3' and 7' positions of hesperetin. nih.govresearchgate.net In contrast, UGT1A3 and UGT1A6 primarily produce the 7-O-glucuronide, while UGT1A7 favors the formation of the 3'-O-glucuronide. nih.govresearchgate.net
| Enzyme | Hesperetin 7-O-glucuronide Formation | Hesperetin 3'-O-glucuronide Formation |
| UGT1A1 | Yes | Yes |
| UGT1A3 | Yes | No |
| UGT1A6 | Yes | No |
| UGT1A7 | Minor | Yes |
| UGT1A8 | Yes | Yes |
| UGT1A9 | Yes | Yes |
| UGT1A10 | Yes | Yes |
| UGT2B7 | Yes | Yes |
| UGT2B15 | Yes | Yes |
This table summarizes the known regioselectivity of various human UGT enzymes in the glucuronidation of hesperetin. "Yes" indicates that the enzyme is capable of producing the respective glucuronide.
Development of Immobilized Enzyme Catalysis Platforms (e.g., rhamnosidase on graphene oxide)
A significant advancement in biocatalysis is the development of immobilized enzyme platforms, which enhance enzyme stability, reusability, and process efficiency. While specific examples of immobilized UGTs for hesperetin glucuronidation are not widely reported, the principles have been demonstrated with other glycosylating enzymes. For instance, the immobilization of rhamnosidase on magnetic Fe3O4@graphene oxide has been successfully used for the synthesis of hesperetin-7-O-glucoside (HMG) from a soluble hesperidin-Cu(II) complex. researchgate.net This approach allows for easy separation of the biocatalyst from the reaction mixture using a magnet. researchgate.net
Similar strategies could be applied to UGTs for the production of this compound. An immobilized UGT system could offer several advantages:
Enhanced Stability: Immobilization can protect the enzyme from harsh reaction conditions, such as changes in pH and temperature.
Reusability: The ability to recover and reuse the enzyme for multiple reaction cycles significantly reduces production costs.
Continuous Processing: Immobilized enzymes can be used in continuous flow reactors, allowing for a more streamlined and efficient production process.
The development of such platforms would require the selection of a suitable support material and an effective immobilization technique that preserves the enzyme's activity and specificity.
Optimization of Biotransformation Conditions for Yield and Purity
To maximize the yield and purity of this compound through enzymatic synthesis, careful optimization of the biotransformation conditions is crucial. Key parameters to consider include:
Enzyme and Substrate Concentrations: The ratio of UGT enzyme to hesperetin and UDPGA will influence the reaction rate and the final product distribution.
pH and Temperature: Each enzyme has an optimal pH and temperature range for its activity. For example, in the synthesis of HMG using immobilized rhamnosidase, the optimal conditions were found to be a pH of 6.0 and a temperature of 60°C. researchgate.net
Co-solvents: The low aqueous solubility of hesperetin can be a limiting factor. The use of organic co-solvents can improve substrate availability.
Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum product formation and to avoid potential product degradation.
By systematically optimizing these parameters, it is possible to drive the reaction towards the desired diglucuronide product and minimize the formation of monoglucuronide intermediates.
Future Research Directions and Advanced Methodological Applications
Comprehensive Elucidation of Unique Biological Activities and Molecular Targets of Hesperetin (B1673127) 3',7-O-diglucuronide
While research has extensively documented the biological activities of hesperetin and its primary mono-glucuronide metabolites, Hesperetin-7-O-glucuronide (H7G) and Hesperetin-3'-O-glucuronide (H3'G), the specific bioactivities and molecular targets of Hesperetin 3',7-O-diglucuronide are yet to be thoroughly investigated. Preliminary data from the Human Metabolome Database indicate its presence in the kidney and liver, within the cytoplasm and extracellular spaces. nih.gov However, functional studies are needed to move beyond its identified locations and understand its physiological role.
Future research should focus on a comparative analysis of the bioactivities of the diglucuronide versus the mono-glucuronides and the aglycone, hesperetin. Studies on hesperetin have demonstrated its potential as an anticancer agent by inducing apoptosis in oral carcinoma KB cells through the disruption of the mitochondrial membrane potential. nih.gov Furthermore, H7G has been shown to possess hypotensive, vasodilatory, and anti-inflammatory properties, effects not observed with H3'G. nih.gov Specifically, H7G enhanced endothelium-dependent vasodilation and decreased the expression of intracellular adhesion molecule-1 and monocyte chemoattractant protein-1 in rat aortic endothelial cells. nih.gov Additionally, hesperetin glucuronides, in general, have been found to protect human skin fibroblasts against UV-A-induced necrotic cell death. nih.gov
A critical area of future investigation is to determine if this compound exhibits similar, enhanced, or entirely novel biological activities. Key research questions to address include its anti-inflammatory, antioxidant, cardioprotective, and neuroprotective potential. Identifying the specific molecular targets and signaling pathways modulated by this diglucuronide is paramount.
High-Throughput Screening Approaches for Identifying Novel Biological Pathways and Receptors
High-throughput screening (HTS) presents a powerful tool for rapidly assessing the biological effects of this compound across a wide array of cellular targets. By employing automated platforms, researchers can screen large libraries of assays to identify novel biological pathways and receptors with which the compound interacts. This approach can accelerate the discovery of its mechanism of action and potential therapeutic applications.
Future HTS campaigns should utilize diverse cell-based and biochemical assays. For instance, reporter gene assays can be employed to identify transcription factors activated or inhibited by the compound, providing insights into the signaling pathways it modulates. Receptor binding assays can pinpoint specific cell surface or intracellular receptors that bind to this compound, while enzymatic assays can reveal any inhibitory or activating effects on key enzymes involved in disease processes. The integration of HTS with systems biology approaches will be crucial in constructing a comprehensive map of its biological interactions.
Development of Advanced In Vitro and Ex Vivo Models for Metabolic and Mechanistic Studies
To accurately predict the in vivo behavior of this compound, the development of sophisticated in vitro and ex vivo models is essential. While traditional cell culture systems provide valuable preliminary data, more complex models that better mimic human physiology are needed.
Advanced in vitro models, such as three-dimensional (3D) organoids and microfluidic "organ-on-a-chip" systems, can offer a more realistic environment for studying the metabolism, transport, and efficacy of the compound. For example, liver organoids can be used to investigate its hepatic metabolism and potential hepatotoxicity, while gut-on-a-chip models can simulate its absorption and interaction with the gut microbiome. Studies on hesperetin-7-O-glucoside have already utilized in vitro models like lipopolysaccharide-stimulated RAW264.7 macrophages to demonstrate its anti-inflammatory capacity. nih.gov
Ex vivo models using isolated and perfused organs, such as the liver and intestine, will be instrumental in studying its metabolic fate in a more integrated system. These models allow for the detailed analysis of metabolic pathways and the identification of resulting metabolites under controlled conditions, bridging the gap between in vitro studies and in vivo animal models.
Application of Computational Chemistry and Molecular Modeling for Structure-Activity Relationship (SAR) Studies
Computational chemistry and molecular modeling are indispensable tools for understanding the structure-activity relationship (SAR) of this compound. These in silico methods can predict the compound's physicochemical properties and its interactions with biological targets, thereby guiding the design of more potent and selective derivatives.
Molecular docking simulations can be used to predict the binding mode and affinity of this compound to various protein targets. For instance, docking studies on hesperetin derivatives have successfully predicted their improved interaction with cancer-related proteins. nih.gov Quantum mechanics calculations can provide insights into its electronic properties and reactivity, helping to explain its biological activity.
Furthermore, these computational approaches can be used to build predictive SAR models. By systematically modifying the structure of this compound in silico and evaluating the predicted activity, researchers can identify key structural features responsible for its biological effects. This knowledge is crucial for the rational design of novel analogs with enhanced therapeutic properties.
Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 654.5 g/mol | PubChem nih.gov |
| XLogP3 | -0.8 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 10 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 18 | PubChem nih.gov |
| Rotatable Bond Count | 9 | PubChem nih.gov |
| Exact Mass | 654.14321410 Da | PubChem nih.gov |
| Monoisotopic Mass | 654.14321410 Da | PubChem nih.gov |
| Topological Polar Surface Area | 289 Ų | PubChem nih.gov |
| Heavy Atom Count | 46 | PubChem nih.gov |
Exploration of Bioproduction Strategies for Scalable and Sustainable Synthesis of Hesperetin Glucuronides
The limited availability of pure this compound from natural sources or chemical synthesis hinders extensive research. Therefore, the development of scalable and sustainable bioproduction strategies is a critical future direction.
Metabolic engineering of microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, offers a promising avenue for the biosynthesis of hesperetin glucuronides. By introducing and optimizing the necessary enzymatic pathways, these microorganisms can be engineered to produce the desired compound from simple and inexpensive starting materials. For instance, a novel biosynthesis pathway for Hesperetin-7-O-glucoside has been developed using an immobilized rhamnosidase reaction platform. frontiersin.org
Furthermore, the use of purified enzymes in biocatalytic processes can provide a high degree of specificity and efficiency in the glucuronidation of hesperetin. The exploration of novel glycosyltransferases and the optimization of reaction conditions will be key to achieving high yields of this compound. These bioproduction methods not only ensure a reliable supply for research purposes but also offer a more environmentally friendly alternative to chemical synthesis.
Table of Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Hesperetin | |
| Hesperetin-7-O-glucuronide (H7G) | |
| Hesperetin-3'-O-glucuronide (H3'G) | |
| Hesperidin (B1673128) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
